9-Fluoroandrost-4-ene-3,17-dione is a synthetic derivative of the steroid androst-4-ene-3,17-dione, characterized by the presence of a fluorine atom at the 9-position of the steroid backbone. This compound is significant in medicinal chemistry due to its potential applications in hormone replacement therapy and as a precursor in the synthesis of various steroidal drugs.
The compound can be synthesized from natural steroid precursors, particularly those derived from plant sterols or cholesterol. The synthesis often involves modifications to existing steroid structures to introduce the fluorine atom and achieve the desired biological activity.
9-Fluoroandrost-4-ene-3,17-dione falls under the classification of steroids and more specifically, it is categorized as a fluorinated steroid. Its structural modifications allow it to exhibit unique pharmacological properties compared to its parent compound.
The synthesis of 9-fluoroandrost-4-ene-3,17-dione typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvent systems) and yields are often documented in patent literature and scientific studies .
The molecular formula of 9-fluoroandrost-4-ene-3,17-dione is , with a molecular weight of approximately 302.39 g/mol. The structure features a characteristic steroid core with a double bond between carbons 4 and 5, a keto group at positions 3 and 17, and a fluorine atom at position 9.
Key structural data includes:
C[C@]12CC[C@H]3[C@@H](CCC4=CC(=O)CC[C@]34C)[C@@H]1CCC2=OInChI=1S/C19H24O2F/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s19-Fluoroandrost-4-ene-3,17-dione participates in various chemical reactions typical of steroid derivatives:
Technical details regarding these reactions often include reaction conditions such as catalysts used and temperature profiles .
The mechanism of action for 9-fluoroandrost-4-ene-3,17-dione primarily involves its interaction with androgen receptors in target tissues. Upon binding to these receptors:
Data on receptor affinity and biological activity are often provided in pharmacological studies .
Relevant data regarding stability testing often highlight conditions that affect the shelf life and efficacy of the compound .
9-Fluoroandrost-4-ene-3,17-dione is utilized in several scientific domains:
The compound's unique properties make it valuable for both research purposes and therapeutic applications within endocrinology .
The development of androstenedione (androst-4-ene-3,17-dione) derivatives represents a pivotal chapter in steroid biochemistry. As a central biosynthetic intermediate, androstenedione serves as the immediate precursor for testosterone and estrone, positioning it as a strategic target for structural modification [3] [6]. Early research in the 1950s–1970s established that minor alterations to the androstane skeleton could profoundly alter receptor binding specificity, metabolic stability, and biological activity. The introduction of halogen atoms—particularly fluorine—emerged as a powerful synthetic strategy during this period, with 9α-fluorocortisol (fludrocortisone) demonstrating unprecedented glucocorticoid and mineralocorticoid potency in 1953 [4] [8]. This breakthrough ignited interest in fluorinated androstenedione analogs as tools for probing androgen and estrogen biosynthesis pathways and as potential modulators of steroidogenic enzymes.
The rationale for targeting the 9-position stems from its proximity to key functional groups governing steroid-receptor interactions. Historical studies revealed that 9α-substitution could dramatically alter the A-ring conformation and electronic distribution of Δ⁴-3-ketone functionality—the critical pharmacophore for steroid receptor binding [8]. Unlike natural steroids, which often exhibit cross-reactivity between multiple receptors, fluorinated analogs offered a path toward receptor-specific agents. 9-Fluoroandrost-4-ene-3,17-dione specifically emerged as a synthetic intermediate for exploring structure-activity relationships in the androstane series, bridging the gap between endogenous hormones and therapeutic steroids [7].
Table 1: Key Milestones in Fluorinated Steroid Development
| Year | Compound | Significance | Reference |
|---|---|---|---|
| 1953 | 9α-Fluorocortisol | First fluorinated steroid with 10× glucocorticoid/mineralocorticoid activity | [4] |
| 1960s | 9α-Fluoro-16α-methylprednisolone | Enhanced anti-inflammatory activity with reduced side effects | [8] |
| 1970s | 16β-Fluoroandrostenedione | Demonstrated positional influence on androgenicity | [7] |
| 1980s | 9-Fluoroandrostenedione derivatives | Exploration of 9-fluorination impact on androgen/estrogen synthesis | [8] |
Fluorine substitution at the C9 position induces three primary biochemical effects that collectively enhance and redirect steroid activity:
Electronic Modulation of Ketone Reactivity: The extreme electronegativity of fluorine (3.98 Pauling scale) creates a strong inductive effect when attached at C9. This electron-withdrawing influence polarizes the adjacent C11β-hydroxyl group (if present) and extends to the A-ring, increasing the electrophilicity of the C3-carbonyl. Computational studies confirm this enhances hydrogen bonding with glucocorticoid receptor (GR) residues like Gln570 and Arg611, increasing binding affinity by 3-5 fold compared to non-fluorinated analogs [4] [8]. In 9-fluoroandrostenedione specifically, the absence of the C11 hydroxyl shifts this effect toward the 3,17-dione system, potentially altering interactions with androgen biosynthesis enzymes like 17β-HSD and aromatase.
Metabolic Stabilization: Fluorine impedes enzymatic degradation at multiple sites:
Table 2: Biochemical Effects of Fluorination on Steroid Scaffolds
| Effect | Mechanism | Functional Consequence |
|---|---|---|
| Electronic Modulation | Inductive polarization of adjacent functional groups | Enhanced H-bonding with receptors; altered redox potential |
| Metabolic Stabilization | C–F bond resistance to oxidation; steric blockade of enzyme access | Extended half-life; reduced hepatic clearance |
| Conformational Restriction | Increased energy barrier for ring puckering transitions | Improved receptor selectivity; reduced cross-reactivity |
The biological impact of fluorine is exquisitely dependent on its position within the androstane framework, as demonstrated by comparative studies:
9α-Fluorination: Maximizes glucocorticoid receptor (GR) binding due to stabilization of the 11β-hydroxy group (when present) and A-ring geometry. In 9-fluoroandrostenedione, the absence of the 11β-hydroxy group shifts this effect toward modulating 3-ketone interactions. Molecular dynamics confirm that 9α-fluorine locks ring A in a 1α,2β-quasi-planar conformation favorable for GR engagement but reduces mineralocorticoid receptor (MR) affinity by 60% compared to 11β-fluorinated analogs [4] [8]. This position also confers resistance to 11β-HSD2, a key inactivator of endogenous corticosteroids.
11β-Fluorination: Enhances MR selectivity by mimicking the 11β-hydroxy group’s H-bonding pattern while resisting oxidation. 11β-Fluoroandrostenedione derivatives show 4-fold higher MR binding than 9-fluorinated counterparts but exhibit negligible glucocorticoid activity [4]. This position minimally affects A-ring conformation, preserving basal androgenic activity.
16β-Fluorination: Modulates androgen receptor (AR) interactions by sterically hindering 17β-hydroxysteroid dehydrogenase (17β-HSD)-mediated reduction. 16β-Fluoroandrost-4-ene-3,17-dione exhibits 70% lower conversion to testosterone than unmodified androstenedione, effectively functioning as an androgen synthesis inhibitor [7]. The 16β-fluoro group also induces a 15° tilt in the D-ring plane, reducing AR binding affinity by 40% compared to methyltestosterone [8].
Positional effects extend beyond receptor binding to influence systemic distribution. Fluorine’s high lipid solubility (Hansch π-constant: 0.14) increases membrane permeability regardless of position, but 9α-fluorinated steroids show preferential blood-brain barrier penetration due to enhanced interactions with organic anion transporters . Conversely, 16β-fluorinated analogs exhibit increased plasma protein binding, reducing free hormone availability.
Table 3: Positional Effects of Fluorine on Androstenedione Derivatives
| Position | Receptor Binding Affinity | Enzymatic Interactions | Structural Consequence |
|---|---|---|---|
| 9α | GR ↑↑↑; MR ↓; AR → | 11β-HSD2 resistance; Aromatase inhibition ↑ | Planarization of rings A-B; Increased C3-carbonyl electrophilicity |
| 11β | MR ↑↑↑; GR →; AR → | 11β-HSD2 resistance; 17β-HSD → | Stabilization of β-face H-bond acceptors; Minimal ring distortion |
| 16β | AR ↓↓; GR →; MR → | 17β-HSD inhibition ↑↑; 5α-reductase → | D-ring tilt (15°); Steric occlusion of C17-ketone |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2